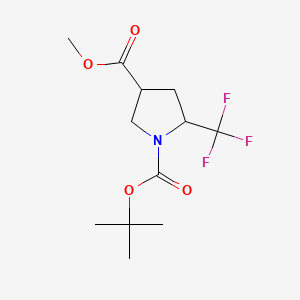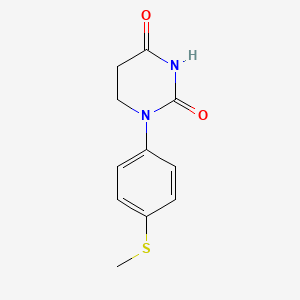
7,2'-Dimethoxy-3-hydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,2’-Dimethoxy-3-hydroxyflavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are recognized for their antioxidant, anti-inflammatory, and anticancer properties. The structure of 7,2’-Dimethoxy-3-hydroxyflavone includes a 15-carbon skeleton with two phenyl rings and one heterocyclic ring, which is characteristic of flavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flavones, including 7,2’-Dimethoxy-3-hydroxyflavone, often involves the oxidative cyclization of 2’-hydroxydihydrochalcones. This process can be catalyzed by palladium (II) under oxidative conditions. For instance, the use of Pd(TFA)2 and DMSO under an O2 atmosphere has been reported to facilitate the dehydrogenation and cyclization necessary to form flavones .
Industrial Production Methods: Industrial production of flavonoids like 7,2’-Dimethoxy-3-hydroxyflavone typically involves large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 7,2’-Dimethoxy-3-hydroxyflavone can undergo various chemical reactions, including:
Oxidation: Conversion of flavanones to flavones often involves oxidation processes.
Reduction: Reduction reactions can modify the functional groups on the flavone structure.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidants like iodine (I2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of flavanones yields flavones, while reduction can lead to the formation of dihydroflavones .
Scientific Research Applications
Chemistry: Used as a model compound in the study of flavonoid synthesis and reactivity.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of natural antioxidants for food and cosmetic products
Mechanism of Action
The biological effects of 7,2’-Dimethoxy-3-hydroxyflavone are primarily attributed to its ability to interact with various molecular targets and pathways. It can modulate signaling pathways involved in inflammation and cell proliferation. For instance, it may inhibit the activity of enzymes like tyrosinase, which plays a role in melanin synthesis . Additionally, its antioxidant activity helps in neutralizing reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
- 5-Hydroxy-3,7-dimethoxyflavone
- 5-Hydroxy-7-methoxyflavone
- 5-Hydroxy-3,7,4’-trimethoxyflavone
- 5,7-Dimethoxyflavone
Comparison: 7,2’-Dimethoxy-3-hydroxyflavone is unique due to its specific substitution pattern, which influences its biological activity and reactivity. Compared to similar compounds, it may exhibit different levels of antioxidant and anticancer activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
3-hydroxy-7-methoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O5/c1-20-10-7-8-11-14(9-10)22-17(16(19)15(11)18)12-5-3-4-6-13(12)21-2/h3-9,19H,1-2H3 |
InChI Key |
AUHNLDYVWGLTFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


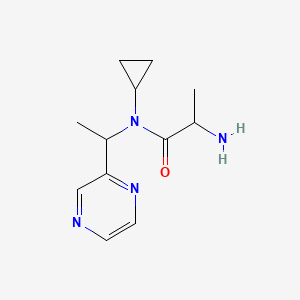

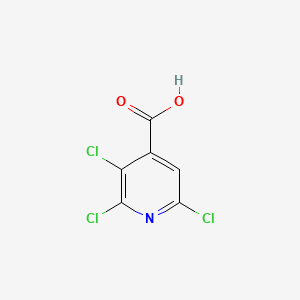
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
![3-[2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14778950.png)
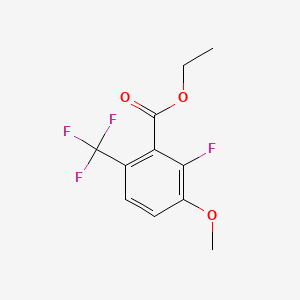
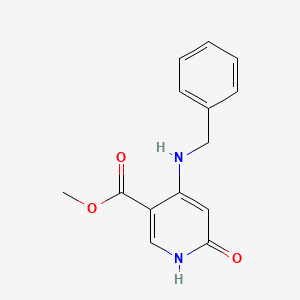
![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)

